molecular formula C16H22N2O2 B2638719 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine CAS No. 1904029-76-0

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine

Cat. No.: B2638719
CAS No.: 1904029-76-0
M. Wt: 274.364
InChI Key: UVHJILAIRQTDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine moiety linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine typically involves multiple steps. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the pyridine moiety. The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Pyridine derivatives: Compounds such as 2-methylpyridine and 2-aminopyridine have comparable structures and functionalities.

Uniqueness

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine is unique due to its specific combination of a pyridine ring and a cyclopentanecarbonyl-substituted pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

cyclopentyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-6-7-15(17-10-12)20-14-8-9-18(11-14)16(19)13-4-2-3-5-13/h6-7,10,13-14H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHJILAIRQTDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.